molecular formula C12H11BrN2O2 B2697003 Ethyl 3-(2-bromophenyl)-1H-pyrazole-5-carboxylate CAS No. 1354830-47-9

Ethyl 3-(2-bromophenyl)-1H-pyrazole-5-carboxylate

Cat. No. B2697003
CAS RN: 1354830-47-9
M. Wt: 295.136
InChI Key: RXADASKZWUSWNT-UHFFFAOYSA-N
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Description

The compound “Ethyl 3-(2-bromophenyl)-1H-pyrazole-5-carboxylate” is likely to be an organic compound containing a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxylate ester group. The presence of a bromophenyl group indicates that it has a bromine atom attached to a phenyl ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through the reaction of a 1,3-diketone or a β-ketoester with hydrazine. The bromophenyl group could be introduced through a palladium-catalyzed cross-coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would include a pyrazole ring attached to a phenyl ring through a carbon atom. The phenyl ring would have a bromine atom attached, and the pyrazole ring would be substituted with an ethyl carboxylate group .


Chemical Reactions Analysis

As an organic compound containing a pyrazole ring, this compound could potentially undergo a variety of chemical reactions. The bromine atom on the phenyl ring makes it a good leaving group, which could be replaced by other groups in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with a pyrazole ring are stable and can exhibit tautomeric forms .

Scientific Research Applications

Synthetic Applications in Heterocycle Formation

Ethyl 3-(2-bromophenyl)-1H-pyrazole-5-carboxylate demonstrates its utility as a building block in the synthesis of complex heterocyclic structures. The compound has been used in radical cyclization reactions onto azoles, leading to the formation of tri- and tetra-cyclic heterocycles. This synthesis involves the creation of new 6-membered rings attached to azoles through intramolecular homolytic aromatic substitution, showcasing its importance in constructing intricate molecular architectures (Allin et al., 2005).

Optical Nonlinearity and Potential in NLO Materials

The compound exhibits significant potential in the field of non-linear optics (NLO). A novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, closely related to this compound, have shown promise as potential NLO materials. These compounds were characterized and demonstrated optical nonlinearity, particularly compound 3c, which exhibited maximum nonlinearity, indicating their potential for optical limiting applications (Chandrakantha et al., 2013).

Role in Pesticide Synthesis

This compound plays a crucial role as an intermediate in the synthesis of modern insecticides. Specifically, it serves as an important precursor in the production of chlorantraniliprole, a novel and effective insecticide. The synthesis involves several steps, including esterification and bromination, yielding a product with high purity and significant potential for industrial application due to its simplicity and cost-effectiveness (Zhi-li, 2007; Ya-fei, 2009).

Facilitating the Synthesis of Condensed Pyrazoles

The compound is employed in Sonogashira-type cross-coupling reactions with various alkynes to yield corresponding alkynyl-4-(ethoxycarbonyl)pyrazoles. The subsequent cyclization of these synthons leads to the formation of different condensed pyrazoles, highlighting its versatility in synthesizing complex molecular structures, including tetracyclic systems (Arbačiauskienė et al., 2011).

Antimicrobial Properties

Derivatives of this compound have been investigated for their antimicrobial properties. Notably, Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate demonstrated nearly equivalent activity to ampicillin against certain bacteria, indicating potential for therapeutic applications (Radwan et al., 2014).

Contributions to the Field of Bioorganic Chemistry

Novel oxime-containing pyrazole derivatives, synthesized from derivatives of this compound, have shown efficacy in inhibiting the proliferation of A549 lung cancer cells. The observed inhibition is primarily attributed to the induction of autophagy, marking its significance in cancer research (Zheng et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyrazole derivatives are known to have biological activity and are used as pharmaceuticals .

Safety and Hazards

The safety and hazards of this compound would depend on its exact structure and properties. Generally, brominated compounds should be handled with care as they can be hazardous .

Future Directions

The future directions for this compound could involve further studies to determine its potential uses. Given the presence of a pyrazole ring, it could be of interest in medicinal chemistry .

properties

IUPAC Name

ethyl 3-(2-bromophenyl)-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXADASKZWUSWNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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